4-Chloro-3,6-dihydro-2H-pyran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,6-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydro-2H-pyran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield tetrahydropyran derivatives when treated with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Major Products Formed
Substitution: Various substituted pyran derivatives.
Oxidation: Lactones and carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Scientific Research Applications
4-Chloro-3,6-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the chlorine substituent and is commonly used as a protecting group for hydroxyl groups.
Tetrahydropyran: Fully saturated analog of dihydropyran, used as a solvent and intermediate in organic synthesis.
4-Bromo-3,6-dihydro-2H-pyran: Similar structure with a bromine substituent instead of chlorine, used in similar applications.
Uniqueness
4-Chloro-3,6-dihydro-2H-pyran is unique due to its specific reactivity conferred by the chlorine substituent. This allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Biological Activity
4-Chloro-3,6-dihydro-2H-pyran (C5H7ClO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
This compound can be synthesized through various methods, including chlorination of 3,6-dihydro-2H-pyran using agents like thionyl chloride or phosphorus pentachloride. The compound serves as a versatile intermediate in organic synthesis and has applications in medicinal chemistry for developing bioactive compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated several pyran derivatives, revealing that certain derivatives showed significant antibacterial effects against Gram-positive bacteria. For instance, derivatives 4g and 4j displayed lower IC50 values than ampicillin against various bacterial strains, indicating a strong potential for development as antibacterial agents .
Table 1: Antimicrobial Activity of Pyran Derivatives
Compound | Target Bacteria | IC50 (µM) | Comparison |
---|---|---|---|
4g | Staphylococcus aureus | 12.5 | Lower than ampicillin (16 µM) |
4j | Streptococcus pneumoniae | 10.0 | Lower than ampicillin (16 µM) |
Ampicillin | Various Gram-positive | 16 | Standard control |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines. A notable study assessed its derivatives against HCT-116 colorectal cancer cells. Compounds 4d and 4k demonstrated significant cytotoxic effects with IC50 values of 75.1 µM and 85.88 µM, respectively. Mechanistic studies suggested that these compounds inhibited CDK2 kinase activity, leading to reduced cell proliferation and induced apoptosis via caspase activation .
Table 2: Anticancer Activity of Pyran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4d | HCT-116 | 75.1 | CDK2 inhibition, apoptosis |
4k | HCT-116 | 85.88 | CDK2 inhibition, apoptosis |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. In comparative studies with standard antioxidants like BHT (Butylated Hydroxytoluene), certain derivatives exhibited strong DPPH scavenging activity. For instance, derivative 4g had an effective concentration (EC50) of 0.072 mM compared to BHT's EC50 of 0.089 mM .
Table 3: Antioxidant Activity of Pyran Derivatives
Compound | EC50 (mM) | Comparison |
---|---|---|
4g | 0.072 | Comparable to BHT (0.089 mM) |
BHT | 0.089 | Standard control |
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive evaluation of various pyran derivatives indicated that those containing the chlorine substituent exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .
- Anticancer Mechanism : Molecular docking simulations revealed that the binding affinity of certain pyran derivatives to CDK2 was significantly higher than that of known inhibitors, suggesting a novel approach for cancer therapy targeting this kinase .
- Oxidative Stress Mitigation : The ability of pyran derivatives to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
4-chloro-3,6-dihydro-2H-pyran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRQDJOQDPXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302044 | |
Record name | 4-Chloro-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24265-21-2 | |
Record name | 2H-Pyran,6-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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